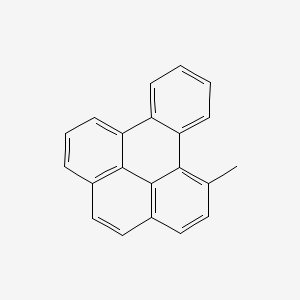

Methylbenzopyrene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

80251-98-5 |

|---|---|

Formule moléculaire |

C21H14 |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

8-methylbenzo[e]pyrene |

InChI |

InChI=1S/C21H14/c1-13-9-10-15-12-11-14-5-4-8-18-16-6-2-3-7-17(16)19(13)21(15)20(14)18/h2-12H,1H3 |

Clé InChI |

XDJHCQPWMRCILL-UHFFFAOYSA-N |

SMILES |

CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5 |

SMILES canonique |

CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5 |

Autres numéros CAS |

80251-98-5 |

Synonymes |

1-MBEP 1-methylbenzo(e)pyrene |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of Methylbenzopyrenes

Classical and Contemporary Synthetic Routes for Methylbenzopyrene Core Structures

The construction of the foundational benzopyrene skeleton, which can then be methylated, relies on a variety of synthetic strategies developed for polycyclic aromatic hydrocarbons. These methods can be broadly categorized into total synthesis approaches, which build the carbocyclic framework from simpler precursors, and precursor-based strategies that modify existing PAH structures.

Total Synthesis Approaches

The total synthesis of large PAHs like benzopyrene often involves the assembly of multi-ring systems through cyclization reactions. researchgate.nettandfonline.com Key strategies include:

Diels-Alder Reactions: This cycloaddition reaction is a powerful tool for forming six-membered rings. By reacting a diene with a dienophile, complex polycyclic systems can be constructed in a convergent manner. researchgate.net

Oxidative Cyclodehydrogenation (Scholl Reaction): This method involves the intramolecular coupling of two aromatic rings in the presence of a Lewis acid and an oxidant. It is a common final step in the synthesis of large, planar PAHs to achieve the final aromatic system. researchgate.net

Suzuki Coupling: A modern and versatile approach involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. For instance, a convenient synthesis of the parent benzo[a]pyrene (B130552) involves the Suzuki coupling of naphthalene-2-boronic acid with 2-bromobenzene-1,3-dialdehyde as a key step. researchgate.net This approach is adaptable for creating substituted derivatives that can be precursors to methylbenzopyrenes.

Photochemical Cyclization (Mallory Reaction): This reaction utilizes light to induce the cyclization of stilbene-like precursors to form phenanthrene (B1679779) cores, which are components of many larger PAHs. This method has been successfully used to prepare various methylchrysene isomers, demonstrating its utility in the regioselective synthesis of methylated PAHs. nih.gov

These methods provide access to the core benzopyrene structure, which can then be subjected to methylation or be built from already methylated precursors.

Precursor-Based Synthesis and Derivatization Strategies

An alternative to building the entire ring system from scratch is to start with a pre-existing PAH and introduce a methyl group or build upon it.

Methyl Addition/Cyclization (MAC) Mechanism: In the context of PAH formation during combustion, the MAC mechanism describes the growth of PAHs through the addition of methyl radicals. nih.gov This process, studied computationally, involves steps of hydrogen abstraction, methyl radical addition, and cyclization to form new aromatic rings. While primarily a mechanism of formation in high-temperature environments, the principles can inform synthetic strategies.

Derivatization of Benzopyrene: Direct functionalization of the benzopyrene core is another route. This can be challenging due to the multiple reactive sites on the molecule. However, by controlling reaction conditions, functional groups can be introduced that are then converted to a methyl group. For example, hydroxymethylated derivatives of benzo[a]pyrene can be synthesized, which are themselves important metabolites and can serve as precursors in further chemical synthesis. researchgate.net

Regioselective Functionalization and Methylation Studies of Benzopyrene Systems

Controlling the position of the methyl group on the benzopyrene skeleton is critical, as the biological activity of methyl-PAH isomers can vary significantly. Regioselectivity in the functionalization of PAHs is an ongoing area of research.

Strategies for achieving regioselectivity include:

Electrophilic Aromatic Substitution: The inherent electronic properties of the benzopyrene nucleus direct incoming electrophiles to specific positions. The most nucleophilic sites are generally preferred. nsf.gov However, achieving monosubstitution at a desired position can be difficult without a directing group.

Directing Groups: By first introducing a functional group that directs subsequent substitutions to a specific position (e.g., ortho or meta to itself), a higher degree of regiocontrol can be achieved. This strategy has been employed in the synthesis of unsymmetrically substituted pyrenes, where initial functionalization of the K-region allows for controlled introduction of other groups. nsf.gov

Migration Chemistry: In some cases, functional groups can be induced to migrate from one position to another under specific reaction conditions. For example, a 1,2-phosphinyl migration has been reported for pyrene (B120774) derivatives in an AlCl₃/NaCl melt, providing access to 2- or 2,7-functionalized pyrenes which are otherwise difficult to synthesize directly. nih.gov

The following table summarizes the regioselectivity observed in the formylation of a substituted pyrene derivative, illustrating how existing substituents can direct the position of new functional groups.

| Precursor | Reagent | Product Ratio (2a:3a) | Total Yield |

| 4,5-dimethoxy-pyrene | POCl₃, DMF | 2:1 | 75% |

This interactive data table shows the regioselectivity in the Vilsmeier-Haack formylation of 4,5-dimethoxypyrene. nsf.gov

Isotopic Labeling Methodologies for this compound Tracers in Research

Isotopically labeled compounds are invaluable tools in metabolic studies, environmental fate analysis, and as internal standards in quantitative mass spectrometry. The synthesis of labeled methylbenzopyrenes typically involves the introduction of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

Common labeling strategies include:

Synthesis from Labeled Precursors: One of the most straightforward methods is to use a starting material that already contains the desired isotope. For example, a multi-step synthesis could begin with a deuterated benzene (B151609) or naphthalene (B1677914) to ensure the final this compound product is labeled.

Hydrogen-Deuterium (H-D) Exchange: This technique involves replacing hydrogen atoms on the molecule with deuterium atoms from a deuterium source, often heavy water (D₂O). nih.govresearchgate.net This exchange can be catalyzed by acids, bases, or metals. A heterogeneous catalytic system using Pd/C and D₂O (with D₂ gas generated in situ from aluminum) has been shown to be effective for the selective deuteration of various organic compounds. nih.gov

Biosynthesis: In some cases, microorganisms or enzymes can be used to incorporate labeled precursors into more complex molecules. While less common for synthetic targets like this compound, biosynthetic methods are a cornerstone of isotopic labeling for natural products. clearsynth.com

The production of deuterium-labeled compounds can be challenging, but they are essential for understanding the biological and environmental interactions of molecules like methylbenzopyrenes. clearsynth.com

Computational Predictions and Mechanistic Studies of this compound Reaction Pathways

Computational chemistry provides powerful insights into the reaction mechanisms, thermodynamics, and kinetics of chemical processes involving methylbenzopyrenes. These studies can predict the most likely reaction pathways and explain experimental observations.

Predicting Reactive Sites: Quantum chemistry methods can be used to calculate properties like the condensed Fukui function, which helps predict the most reactive sites on a PAH molecule for electrophilic attack. researchgate.netnih.gov This information is crucial for understanding and planning regioselective functionalization reactions.

Modeling Reaction Mechanisms: Transition state theory can be employed to investigate reaction mechanisms and calculate rate constants. nih.gov For instance, computational studies have been used to elucidate the mechanism of PAH growth via the addition of radicals like methyl and vinylacetylene. nih.govnih.govkaust.edu.sa These models help to understand how methyl-PAHs are formed in combustion processes and how they might react further.

Investigating Oxidation Pathways: The oxidation of methyl-PAHs is a key step in their metabolic activation to carcinogenic species and their environmental degradation. Computational studies can model the interaction of methyl-PAHs with oxidizing agents, such as hydroxyl radicals, to determine the most likely oxidation products and the energy barriers for their formation. nih.govcsustan.edu

A computational study on the thermal reactions of 2,7-dimethylpyrene (B94221) revealed that the presence of methyl groups is key to initiating chemical reactions, including methyl transfer and polymerization, at milder conditions than the parent PAH. nih.gov This highlights the significant role the methyl group plays in the reactivity of the entire molecule.

Advanced Analytical Techniques for Methylbenzopyrene Profiling

Spectroscopic Characterization of Methylbenzopyrene Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds, including methylbenzopyrenes jchps.comrsc.orgresearchgate.net. It provides detailed information about the chemical environment of atomic nuclei, particularly protons (¹H NMR) and carbon atoms (¹³C NMR) jchps.comresearchgate.net. By analyzing chemical shifts, spin-spin coupling patterns, and integration values, researchers can elucidate the connectivity of atoms, identify functional groups, and distinguish between various isomers of methylbenzopyrenes jchps.comresearchgate.netnd.edu. Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), offer even greater power by revealing correlations between different nuclei, thereby facilitating the complete assembly of complex molecular structures researchgate.netnd.edu. The ability of NMR to provide unambiguous structural assignments is critical for differentiating closely related this compound compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify chemical substances based on their unique molecular vibrations wikipedia.orgwikipedia.orgamericanpharmaceuticalreview.comtanta.edu.eg. When infrared radiation interacts with a molecule, specific bonds absorb energy at characteristic frequencies, generating an IR spectrum that serves as a molecular fingerprint wikipedia.orgtanta.edu.eg. Similarly, Raman spectroscopy analyzes the inelastic scattering of light by molecular vibrations, also producing a characteristic spectral signature wikipedia.orgrenishaw.com. These techniques are highly sensitive to changes in molecular structure and chemical environment, making them valuable for identifying functional groups and confirming structural features of methylbenzopyrenes renishaw.comresearchgate.netsfasu.edu. For instance, characteristic C-H stretching vibrations in aromatic rings and C=C stretching vibrations within the aromatic system are readily observed in both IR and Raman spectra renishaw.comresearchgate.net.

Mass Spectrometric Approaches for this compound Identification and Quantification

Mass spectrometry (MS) is indispensable for the identification and quantification of methylbenzopyrenes due to its sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of molecular ions, enabling the determination of elemental composition and the differentiation of compounds with very similar nominal masses umanitoba.caepa.govepa.gov. For this compound, HRMS can precisely determine the molecular weight, aiding in its unambiguous identification, especially within complex mixtures. The molecular ion of methyl benzopyrene has been reported with a mass-to-charge ratio (m/z) of approximately 266.10900 umanitoba.ca. This precise mass information is crucial for confirming the presence of the target analyte and distinguishing it from isobaric interferences.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MSⁿ, involves the fragmentation of selected precursor ions followed by the analysis of the resulting product ions uvic.caacdlabs.com. This process generates characteristic fragmentation patterns that serve as a molecular fingerprint, providing detailed structural information about the this compound molecule uvic.caacdlabs.comnih.gov. By studying these fragmentation pathways, researchers can confirm the identity of methylbenzopyrenes and gain insights into their structure, which is particularly useful for isomer identification. MS/MS techniques, such as Multiple Reaction Monitoring (MRM), are also widely employed for sensitive and selective quantification of methylbenzopyrenes in various matrices umanitoba.canih.gov.

Sample Preparation Strategies for Environmental and Biological Research Matrices (Non-Clinical)

Effective sample preparation is critical for isolating methylbenzopyrenes from complex environmental and biological matrices and removing interfering substances prior to instrumental analysis.

Extraction and Clean-up Techniques for this compound Isolation

The extraction and clean-up of methylbenzopyrenes from diverse matrices, such as air particulates, sediments, soil, and biological tissues, involve multi-step procedures designed to maximize analyte recovery while minimizing co-extracted contaminants core.ac.ukcefas.co.ukepa.govnih.govpfigueiredo.org.

Common extraction techniques include:

Soxhlet Extraction: A classical method involving continuous extraction of the sample matrix with a solvent core.ac.ukepa.gov.

Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption umanitoba.ca.

Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and sample, accelerating the extraction process cefas.co.uk.

Supercritical Fluid Extraction (SFE): Uses supercritical fluids, typically CO₂, as the extraction solvent, offering an environmentally friendly approach nih.gov.

Following extraction, clean-up steps are essential to remove matrix components that can interfere with analytical detection. These often include:

Alkaline Saponification: Used to break down lipids and remove elemental sulfur, which are common interferences in biological and sediment samples cefas.co.uk.

Column Chromatography: Techniques employing stationary phases such as silica (B1680970) gel, alumina, or florisil (B1214189) are used to separate PAHs from other organic compounds umanitoba.caepa.govnih.gov.

Gel Permeation Chromatography (GPC): Specifically effective for removing high molecular weight lipids from biological samples umanitoba.ca.

Solid-Phase Extraction (SPE): Utilizes selective sorbents (e.g., C18, silica, magnesium oxide microspheres) to retain PAHs while allowing interfering substances to pass through, or vice versa nih.govjapsonline.com. Magnesium oxide microspheres, for instance, have shown excellent performance in the selective isolation of benzo[a]pyrene (B130552) and removal of impurities nih.gov.

The choice of extraction and clean-up methods depends on the specific matrix and the concentration of the target methylbenzopyrenes, aiming for high recovery rates and purity of the final extract core.ac.ukpfigueiredo.org.

Compound List

this compound

Enrichment and Derivatization Protocols for Enhanced Detection

The accurate and sensitive detection of methylbenzopyrenes, particularly in complex environmental or biological matrices, often necessitates sophisticated sample preparation techniques. These protocols are designed to isolate target analytes, remove interfering substances, and enhance their detectability for downstream analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Key strategies include enrichment, which concentrates analytes, and derivatization, which modifies analytes to improve their chromatographic behavior and detector response.

Enrichment Protocols

Enrichment techniques are crucial for achieving the low detection limits required for trace analysis of methylbenzopyrenes. Solid-Phase Extraction (SPE) is a widely adopted method for this purpose, offering high selectivity and the ability to process large sample volumes, thereby increasing analyte concentration ajol.infochromatographyonline.com.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to retain analytes from a liquid sample. For polycyclic aromatic hydrocarbons (PAHs), including methylbenzopyrenes, non-polar sorbents like C18 (octadecylsilane) are commonly employed due to the hydrophobic nature of these compounds ajol.info. The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the enriched analytes with a suitable organic solvent ajol.infochromatographyonline.com. Optimization of parameters such as sample load volume, organic modifier concentration, conditioning and washing solvents, and eluting solvent strength is critical for maximizing analyte recovery and achieving high enrichment factors ajol.infochromatographyonline.com. For instance, SPE using C18 cartridges has demonstrated enrichment factors ranging from 81–135 and recoveries between 81–135% for PAHs, with detection limits in the range of 20.0–52.0 ng L⁻¹ ajol.info.

Other enrichment techniques that have been refined for PAH analysis include:

Liquid-Liquid Extraction (LLE): A traditional method involving partitioning of analytes between two immiscible liquid phases mdpi.com.

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes directly from the sample, offering simplicity and reduced solvent consumption mdpi.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While initially developed for pesticide residue analysis, modified QuEChERS methods have proven effective and efficient for PAH extraction from various matrices, including food samples mdpi.comgcms.cz.

Table 1: Summary of Enrichment Techniques for PAHs

| Technique | Sorbent/Phase | Sample Volume | Eluting Solvent | Typical Enrichment Factor | Typical Recovery (%) | Typical Detection Limit | Reference |

| SPE (C18) | C18 | 100 mL | Acetone:THF (1:1) | 81–135 | 81–135 | 20.0–52.0 ng L⁻¹ | ajol.info |

| QuEChERS | Various | N/A | N/A | N/A | 72–120 | N/A | mdpi.comgcms.cz |

| SPME | Various | N/A | N/A | N/A | N/A | N/A | mdpi.com |

Derivatization Protocols

Derivatization is employed to convert analytes into a more suitable form for chromatographic analysis, particularly for GC-MS. This is often necessary for compounds that have low volatility, poor thermal stability, or functional groups that can cause undesirable interactions with the GC system sigmaaldrich.comjfda-online.com. For methylbenzopyrenes and related PAHs, derivatization can enhance their volatility and improve their detectability by increasing ionization efficiency or introducing specific fragmentation patterns in mass spectrometry.

Silylation: Silylation is a prevalent derivatization technique in GC analysis, involving the replacement of active hydrogen atoms with silyl (B83357) groups, most commonly trimethylsilyl (B98337) (TMS) groups sigmaaldrich.comchemcoplus.co.jp. This process reduces the polarity and increases the volatility and thermal stability of the analytes sigmaaldrich.comchemcoplus.co.jp.

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating reagent that reacts readily with hydroxyl, carboxyl, and amine groups sigmaaldrich.comchemcoplus.co.jp.

BSTFA + TMCS (Trimethylchlorosilane): The addition of TMCS acts as a catalyst, enhancing the derivatization of sterically hindered or slowly reacting compounds sigmaaldrich.comchemcoplus.co.jp.

MBDSTFA (tert-butyldimethylsilyl): This reagent forms tert-butyldimethylsilyl (TBDMS) ethers, which are generally more stable than TMS ethers chemcoplus.co.jp.

The general order of reactivity for silylation reagents is alcohol > phenol (B47542) > carboxylic acid > amine > amide, with primary alcohols being more reactive than secondary or tertiary ones sigmaaldrich.com.

Other Derivatization Strategies:

Dansyl Chloride: Used for derivatizing hydroxylated metabolites of benzo[a]pyrene (e.g., 3-hydroxybenzo[a]pyrene) to significantly enhance detection sensitivity in LC-MS/MS by improving electrospray ionization efficiency rsc.org.

Alkylation: Reagents like iodomethane (B122720) can be used to derivatize hydroxylated PAHs, increasing their volatility for GC-MS analysis researchgate.net.

Methoxyamination followed by Silylation: This two-step process is utilized in metabolomics studies to derivatize a wider range of compounds for GC-MS analysis nih.gov.

Environmental Occurrence, Distribution, and Fate of Methylbenzopyrenes

Sources and Formation Pathways of Methylbenzopyrenes in Environmental Compartments

Methylbenzopyrenes, like other PAHs, originate from both natural and anthropogenic sources, with anthropogenic activities being the dominant contributors. Their formation is intrinsically linked to processes involving the high-temperature conversion of organic materials.

Pyrogenic Sources and Combustion Processes

Pyrogenic sources are the primary pathways for the formation of methylbenzopyrenes. These arise from the incomplete combustion of carbonaceous materials, occurring across a wide range of temperatures (350–1200°C) under oxygen-deficient conditions frontiersin.orgepa.gov. Key pyrogenic sources include:

Fossil Fuel Combustion: The burning of coal, oil, and natural gas in industrial processes, power generation, and residential heating releases significant amounts of PAHs and their methylated derivatives tandfonline.commdpi.comnih.govinchem.org.

Vehicle Emissions: Exhaust from both gasoline and diesel engines, particularly diesel, is a major source of PAHs and Me-PAHs in urban environments nih.govmdpi.comresearchgate.netmdpi.com.

Biomass Burning: The combustion of wood, agricultural waste, and forest fires contributes substantially to atmospheric PAH and Me-PAH loads, especially in rural areas frontiersin.orgtandfonline.commdpi.commdpi.com.

Industrial Processes: Operations such as coke production, waste incineration, and smelting are significant emitters of these compounds tandfonline.cominchem.orgmdpi.com.

Studies analyzing the sources of Me-PAHs in environmental matrices like sewage sludge have identified specific contributions. For instance, in one study, Me-PAHs were attributed to wood combustion (34%), coke production (28%), wood-burning stoves (22%), and average diesel fuel vehicles (16%) mdpi.com. Other research indicates that vehicular emissions, coal combustion, and petroleum sources are significant contributors to Me-PAHs in sediments researchgate.netresearcher.life.

Table 1: Apportionment of Methylated PAH Sources

| Source Category | Estimated Contribution (%) | Environmental Matrix | Reference |

| Wood Combustion | 34 | Sewage Sludge | mdpi.com |

| Coke Production | 28 | Sewage Sludge | mdpi.com |

| Wood-burning Stoves | 22 | Sewage Sludge | mdpi.com |

| Diesel Fuel Vehicles | 16 | Sewage Sludge | mdpi.com |

| Vehicular Emission | - | Sediments | researchgate.net |

| Coal Combustion | - | Sediments | researchgate.net |

| Petroleum Sources | - | Sediments | researchgate.net |

| Coal Tar Treated Pavement | ~57 | Lake Sediments | cdc.gov |

| Vehicle Emissions | 11–20 | Lake Sediments | cdc.gov |

| Coal/Oil Combustion | 18–26 | Lake Sediments | cdc.gov |

| Wood Combustion | ~5 | Lake Sediments | cdc.gov |

Diagenetic and Geogenic Formation Mechanisms

Beyond direct combustion, methylbenzopyrenes can also form through diagenetic processes within sediments and geogenic pathways. Diagenesis involves the transformation of organic matter in sediments over time, often influenced by microbial activity and geochemical conditions acs.org. Methylated benzopyrenes (MeBaPs) have been found in significant levels in sediments contaminated by petrogenic PAHs, suggesting formation or transformation processes linked to petroleum-derived compounds acs.org.

Natural sources, such as wildfires and volcanic eruptions, also contribute to the environmental presence of PAHs, including their methylated forms epa.govtandfonline.comnih.govnih.govnih.gov. Furthermore, PAHs can be natural products of animal and plant metabolisms and may be released from exposed fossil fuel deposits through erosion epa.gov.

Transport and Distribution Mechanisms of Methylbenzopyrenes in Abiotic Media

Once formed, methylbenzopyrenes are subject to various transport and distribution mechanisms that dictate their environmental fate and widespread presence. Their hydrophobic nature and tendency to adsorb onto particulate matter significantly influence these processes.

Atmospheric Transport and Deposition Dynamics

Methylbenzopyrenes are released into the atmosphere primarily adsorbed onto fine particulate matter nih.govhealthycanadians.gc.ca. This association with aerosols facilitates their long-range atmospheric transport, allowing them to reach remote regions researchgate.netvtei.czcopernicus.orgcopernicus.org. The atmospheric lifetime and transport distance are influenced by factors such as particle size, meteorological conditions, and the compound's partitioning between gaseous and particulate phases vtei.czcopernicus.org.

Deposition from the atmosphere to terrestrial and aquatic surfaces occurs through two main processes:

Dry Deposition: The direct settling of particles containing methylbenzopyrenes onto surfaces due to gravity or impaction.

Wet Deposition: The removal of atmospheric PAHs via precipitation, such as rain or snow, which can dissolve or scavenge the compounds from the air frontiersin.orgvtei.cz.

Atmospheric concentrations and deposition fluxes exhibit seasonal variations, often being higher in winter due to increased combustion for heating and less efficient photodegradation nih.govnih.gov. For example, the deposition flux of total PAHs in a coastal urban environment was found to be significantly higher in winter compared to summer nih.gov. Benzo[a]pyrene (B130552) (BaP) concentrations in ambient air were reported to be higher in winter (mean 7.1 ng/m³) than in summer (mean 3.6 ng/m³) nih.gov. Transpacific transport of BaP, for instance, is also noted to be higher in winter copernicus.orgcopernicus.org.

Biochemical Transformations and Molecular Interactions of Methylbenzopyrenes in Model Systems

Enzymatic Biotransformation Pathways of Methylbenzopyrenes in In Vitro and Animal Models (Non-Human)

The metabolism of methylbenzopyrenes involves a series of Phase I and Phase II enzymatic reactions. Phase I reactions typically introduce or expose functional groups (like hydroxyls or epoxides), while Phase II reactions involve conjugation with endogenous molecules to facilitate excretion.

Cytochrome P450-Mediated Oxidation and Epoxide Formation

Cytochrome P450 (CYP) enzymes, particularly those in the CYP1A subfamily, are central to the initial oxidative metabolism of methylbenzopyrenes. These enzymes catalyze the introduction of oxygen atoms into the molecule, often forming reactive epoxide intermediates. These epoxides can be further metabolized by epoxide hydrolase to form dihydrodiols. In some cases, these dihydrodiols can undergo a second round of CYP-mediated oxidation to form highly reactive diol-epoxides, particularly at the "bay region" of the molecule core.ac.ukscribd.comepa.gov. These diol-epoxides are considered ultimate carcinogenic metabolites as they readily bind to cellular macromolecules like DNA core.ac.uk. While specific CYP isoforms involved in methylbenzopyrene metabolism can vary, CYP1A1 and CYP1A2 are frequently implicated in the metabolism of PAHs clu-in.orgcdc.gov.

Glucuronidation and Sulfation Conjugation Pathways

Following Phase I oxidation, the hydroxylated or dihydrodiol metabolites of methylbenzopyrenes can be conjugated by Phase II enzymes. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are major conjugation pathways clu-in.org. These processes attach glucuronic acid or sulfate (B86663) groups, respectively, to the MBP metabolites. Conjugation generally increases the water solubility of the metabolites, facilitating their excretion from the body via urine or bile scribd.comepa.gov. Studies on coal tar creosote (B1164894) metabolism, which includes MBPs, indicate the involvement of UGTs like 1-hydroxypyrene (B14473) UGT and p-nitrophenol UGT clu-in.org.

Reductive and Hydrolytic Biotransformations

While oxidative pathways are predominant for PAHs like methylbenzopyrenes, reductive and hydrolytic biotransformations can also occur, particularly in anaerobic environments or by specific microbial enzymes. However, information specifically detailing reductive or hydrolytic pathways for methylbenzopyrenes in mammalian in vitro or animal models is less extensively documented compared to oxidative routes. Hydrolytic transformations are typically associated with the action of epoxide hydrolase on epoxide intermediates, converting them to dihydrodiols core.ac.uk. Reductive metabolism, often seen with nitro-PAHs, is less commonly a primary pathway for parent PAHs in mammalian systems.

Characterization of this compound Metabolite Profiles (Non-Human Specific)

The characterization of this compound metabolite profiles in in vitro and animal models aims to identify the various products formed during biotransformation, providing insights into the metabolic fate and potential toxicity of these compounds.

Identification of Primary and Secondary Metabolites

Studies on methylbenzopyrenes and related PAHs have identified a range of primary and secondary metabolites. Primary metabolites typically result from the initial Phase I oxidation, such as hydroxylated derivatives and epoxides. For instance, studies on benzo[a]pyrene (B130552) metabolism, a parent compound to methylbenzopyrenes, show the formation of 3-hydroxy and 9-hydroxy derivatives as primary phenolic metabolites scribd.com. Epoxides, such as those formed at K-regions or bay regions, are also primary metabolites. Secondary metabolites arise from further processing of primary metabolites, most notably dihydrodiols and diol-epoxides formed from epoxides, and subsequently conjugated metabolites (glucuronides and sulfates) formed via Phase II reactions core.ac.ukscribd.comepa.gov.

Table 1: Representative this compound Metabolites Identified in Model Systems

| Metabolite Type | Phase | Key Enzymes Involved (Examples) | Description |

| Hydroxylated Metabolites | I | Cytochrome P450 (e.g., CYP1A1, CYP1A2) | Introduction of hydroxyl (-OH) groups onto the aromatic rings. |

| Epoxides | I | Cytochrome P450 (e.g., CYP1A1, CYP1A2) | Formation of reactive three-membered ring structures containing oxygen. |

| Dihydrodiols | I | Epoxide Hydrolase | Addition of two hydroxyl groups across a double bond, derived from epoxide hydrolysis. |

| Diol-Epoxides | I | Cytochrome P450 (e.g., CYP1A1, CYP1A2) | Epoxides formed from dihydrodiols, often at "bay regions," considered ultimate carcinogens. |

| Glucuronide Conjugates | II | UDP-Glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid, increasing water solubility for excretion. |

| Sulfate Conjugates | II | Sulfotransferases (SULTs) | Conjugation with sulfate groups, increasing water solubility for excretion. |

Structural Elucidation of Novel Biotransformation Products

The identification and structural elucidation of novel biotransformation products are critical for understanding the complete metabolic profile and identifying potentially more potent or toxic intermediates. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose dss.go.th. These advanced analytical methods allow researchers to determine the precise chemical structures of metabolites, including stereochemistry, which can be crucial for understanding their biological activity. For example, studies on PAHs often focus on identifying specific dihydrodiol and diol-epoxide isomers, as their positions on the molecule significantly influence their reactivity and interaction with DNA core.ac.ukepa.gov.

Compound Name Table:

this compound (MBP)

Polycyclic Aromatic Hydrocarbons (PAHs)

Cytochrome P450 (CYP)

Benzo[a]pyrene (BaP)

7-Methylbenz[a]pyrene (7-Me-BaP)

12-Methylbenz[a]pyrene

7-Methylbenz[a]anthracene

7,12-Dimethylbenz[a]anthracene

Epoxides

Dihydrodiols

Diol-epoxides

Benzo[b]naphtho[2,1-d]furan

Chrysene

Anthracene

Triphenylene

Benzo[ghi]perylene

Perylene

Methylbenzofluoranthene

Methylenebenzo[e]pyrene

Methylenebenzo[a]pyrene

Dibenz[a,j]anthracene

Indeno[1,2,3-cd]pyrene

Dibenz[a,c]anthracene

Dibenz[a,h]anthracene

Picene

Anthanthrene

Methylbenzo[ghi]perylene

Methyldibenzanthracene

1-Hydroxypyrene

p-Nitrophenol

Benzonaphthofuran

Benzo[lmn]phenanthridine

Benzo[kl]xanthene

Methylfluoranthene

Methylpyrene

4H-Benzo[def]

Investigation of Molecular Interactions with Biomolecules

Methylbenzopyrenes, like their parent compounds, can interact with essential biomolecules such as DNA and proteins. These interactions are often mediated by metabolic activation, which converts the parent compounds into more reactive species.

DNA Adduct Formation and Repair Mechanisms (Molecular Level)

The metabolic activation of methylbenzopyrenes can lead to the formation of reactive intermediates capable of covalently binding to DNA, forming DNA adducts. These adducts are considered critical steps in the initiation of mutagenesis and carcinogenesis.

The metabolic pathway for benzo[a]pyrene (BaP), a related PAH, involves cytochrome P450 enzymes (CYP1A1 or CYP1B1) and epoxide hydrolase, leading to the formation of the ultimate carcinogenic species, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) researchgate.net. BPDE reacts with DNA, preferentially forming adducts at the N2 position of guanine, and to a lesser extent, adenine (B156593) researchgate.netnih.gov. Studies on 7-methylbenzo[a]pyrene (B1205412) (7-MeBP) indicate that despite the presence of a methyl group, it can undergo similar initial metabolic activation steps as BaP, binding to cellular DNA, albeit at a reduced level compared to BaP nih.gov. The resulting aralkyl-DNA adducts can distort the DNA helix, interfering with essential cellular processes like replication and transcription wikipedia.org.

Once formed, DNA adducts are subject to cellular repair mechanisms to maintain genomic integrity. The primary pathway for removing bulky DNA adducts, such as those formed by BPDE, is the Nucleotide Excision Repair (NER) pathway nih.gov. Other mechanisms, including translesion synthesis (TLS), can bypass these adducts, though this can sometimes lead to mutations nih.gov. Additionally, DNA double-strand break (DSB) repair pathways, such as Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), are also involved in maintaining genomic stability following DNA damage, and their activity can be modulated by PAH exposure nih.govmdpi.comwikipedia.org. Studies have also shown that exposure to PAHs can lead to the repression of genes involved in DNA repair pathways, such as mismatch repair (MMR) and homologous recombination nih.gov.

Table 5.3.1: DNA Adduct Formation and Repair Pathways of Methylbenzopyrenes

| Adduct Type / DNA Base | This compound Example | Primary DNA Base(s) | Major Repair Pathway(s) | Reference(s) |

| Aralkyl-DNA adducts | Benzo[a]pyrene (BaP) | Guanine, Adenine | Nucleotide Excision Repair (NER), Translesion Synthesis (TLS) | researchgate.netnih.govwikipedia.orgnih.gov |

| BPDE-DNA adducts | Benzo[a]pyrene (BaP) | Guanine (N2) | Nucleotide Excision Repair (NER) | researchgate.netnih.gov |

| DNA adducts | 7-Methylbenzo[a]pyrene (7-MeBP) | Not specified | Not specified | nih.gov |

| DNA double-strand breaks | Benzo[a]pyrene (BaP) | N/A | Non-Homologous End Joining (NHEJ), Homologous Recombination (HR) | nih.govmdpi.comwikipedia.org |

Protein Binding and Conformational Alteration Studies

Methylbenzopyrenes and their metabolites can also interact with proteins, potentially altering protein structure and function. These interactions are often a consequence of the metabolic activation process.

Research indicates that benzo[a]pyrene can be activated to forms that bind to proteins, particularly in the presence of unsaturated fatty acids (e.g., linoleic acid, arachidonic acid) and heme compounds nih.gov. Various blood fractions, including red blood cells, platelets, and lymphocytes, have demonstrated the potential to activate benzo[a]pyrene into protein-binding forms nih.gov. Benzo[a]pyrene has also been shown to bind to serum albumin, such as bovine serum albumin nih.gov. While specific studies detailing conformational alterations of proteins due to this compound binding are less prevalent in the provided results, the general principle of PAH-protein interaction suggests such possibilities, especially with enzymes involved in their metabolism or cellular transport proteins.

Table 5.3.2: Protein Interactions of Methylbenzopyrenes

| Protein Type / System | This compound Example | Interaction Type | Facilitating Factors / Conditions | Reference(s) |

| Serum Albumin | Benzo[a]pyrene (BaP) | Binding | Bovine serum albumin | nih.gov |

| Blood Proteins | Benzo[a]pyrene (BaP) | Activation to protein-binding forms | Red blood cells, platelets, lymphocytes, unsaturated fatty acids, heme compounds | nih.gov |

Enzyme Inhibition and Activation Studies (Non-Toxicological Endpoint)

The metabolic activation of methylbenzopyrenes is a crucial biochemical transformation that involves interaction with various enzymes, primarily the cytochrome P450 (CYP) superfamily. While direct studies on methylbenzopyrenes acting as inhibitors or activators of specific enzymes (in a non-toxicological context) are not explicitly detailed in the provided search results, their metabolic fate is intrinsically linked to enzymatic processes.

Key enzymes involved in the metabolism of PAHs, including methylbenzopyrenes, are members of the CYP family, such as CYP1A1, CYP1B1, and CYP1A2 researchgate.netnih.gov. These enzymes catalyze the initial oxidation steps, converting parent compounds into reactive intermediates, such as epoxides and dihydrodiols, which can then further react to form DNA or protein adducts researchgate.netnih.gov. For instance, CYP1A1 and CYP1B1 are known to metabolize benzo[a]pyrene into its ultimate carcinogenic form researchgate.net. The study of these metabolic pathways and the enzymes involved is essential for understanding how methylbenzopyrenes exert their biological effects. The interaction of xenobiotics with metabolic enzymes is a fundamental aspect of xenobiotic metabolism and can lead to enzyme induction or inhibition, influencing the compound's own activation or the metabolism of other substances longdom.orgwikipedia.org.

Table 5.3.3: Enzymes Involved in this compound Metabolism

| Enzyme Class | Specific Isoform(s) | This compound Example | Role in Metabolism | Reference(s) |

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1 | Benzo[a]pyrene (BaP) | Catalyzes initial oxidation, leading to formation of reactive epoxide metabolites | researchgate.netnih.gov |

| Cytochrome P450 (CYP) | CYP1A2 | Tacrine (related context) | Involved in xenobiotic metabolism; relevant to general PAH metabolic pathways | nih.gov |

Cellular Uptake and Intracellular Localization Studies in In Vitro Cell Lines (Non-Clinical)

Understanding how methylbenzopyrenes enter cells and where they accumulate within the cellular environment is crucial for elucidating their biological activity. Studies using various in vitro cell lines provide insights into these processes.

Cellular uptake of PAHs like benzo[a]pyrene often occurs via spontaneous transfer through the aqueous phase, frequently facilitated by lipoproteins, and does not necessarily require endocytosis nih.gov. This uptake can be rapid, with a halftime of approximately 2 minutes observed for benzo[a]pyrene nih.gov. The process is influenced by the lipid volumes of both the extracellular delivery vehicles and the cells themselves nih.gov. Factors such as particle size, shape, and surface charge can also influence the cellular uptake of nanoparticles, which is a relevant consideration for some PAH derivatives or delivery systems beilstein-journals.org. Studies have utilized various human and animal cell lines, including HepG2 (human hepatocytes), A549 (human lung cells), and T24 (human bladder cells), to investigate PAH uptake and cellular responses plos.org. Mouse epidermal cells and mouse embryo cells have also been used in studies involving BPDE nih.govepa.gov.

Following uptake, methylbenzopyrenes and their metabolites can localize to different intracellular compartments. Benzo[a]pyrene and its metabolites have been observed in the cytoplasm and have shown significant association with the nucleus in various cell types nih.govnih.gov. For instance, studies on mouse epidermis indicated that the carcinogenic BPDE diastereomers were localized within epidermal nuclei, with an increasing percentage of association in basal cells over time nih.gov. The uptake and intracellular localization have been found to be similar in both living and fixed cells, suggesting a partitioning phenomenon into cellular lipid volumes nih.gov.

Table 5.4: Cellular Uptake and Localization of Methylbenzopyrenes in In Vitro Models

| Cell Line / Model System | This compound Example | Uptake Mechanism / Facilitator | Intracellular Localization | Reference(s) |

| Human Hepatocytes (HepG2) | Benzo[a]pyrene (BaP) | Spontaneous transfer, Lipoproteins | Not specified | nih.govplos.org |

| Human Lung Cells (A549) | Benzo[a]pyrene (BaP) | Spontaneous transfer, Lipoproteins | Not specified | nih.govplos.org |

| Human Bladder Cells (T24) | Benzo[a]pyrene (BaP) | Spontaneous transfer, Lipoproteins | Not specified | nih.govplos.org |

| SENCAR Mouse Epidermis | BPDE | Topical application | Epidermal nuclei | nih.gov |

| 10T1/2 cells (mouse) | 7-Methylbenzo[a]pyrene (7-MeBP) | Not specified | Not specified | nih.gov |

| Murine P388D1 macrophages | Benzo[a]pyrene (BaP) | Spontaneous transfer, Lipoproteins | Lipid volumes | nih.gov |

Compound List:

Methylbenzopyrenes

Benzo[a]pyrene (BaP)

7-Methylbenzo[a]pyrene (7-MeBP)

Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)

Tacrine

Linoleic acid

Arachidonic acid

Bovine serum albumin

Cytochrome P450 (CYP) enzymes (CYP1A1, CYP1B1, CYP1A2)

BPDE-DNA adducts

Aralkyl-DNA adducts

DNA

Proteins

Lipoproteins

HepG2 cells

A549 cells

T24 cells

SENCAR mouse epidermis

10T1/2 cells

Murine P388D1 macrophages

Red blood cells

Platelets

Lymphocytes

Computational Chemistry and in Silico Modeling of Methylbenzopyrenes

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of methylbenzopyrenes. These calculations provide insights into molecular orbitals, energy levels, and charge distributions, which are directly linked to a molecule's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic properties, including its ionization potential (IP) and electron affinity (EA). The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's stability, reactivity, and optical properties. Studies on PAHs and their derivatives, including methylated and nitrated analogues, have extensively utilized DFT methods (e.g., B3LYP, PBE) with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) to compute these parameters nih.govnih.govmdpi.comresearchgate.netijcce.ac.iricm.edu.plaps.org.

For methylbenzopyrenes, DFT calculations can predict:

HOMO-LUMO Energy Gaps (ΔE): These values, typically in the range of 3-4 eV for many PAHs, influence their absorption spectra and photochemical behavior nih.gov. The specific position and number of methyl groups can subtly alter these gaps, affecting reactivity and stability.

Ionization Potentials (IP): The IP, representing the energy required to remove an electron, is often calculated as the negative of the HOMO energy (using Koopmans' theorem) or as a total energy difference between the neutral molecule and its cation icm.edu.plaps.orgnih.gov. IPs are generally found to be relatively constant across different isomers of a given PAH class but can be influenced by substituents nih.gov.

Table 6.1.1: Illustrative HOMO-LUMO Gaps and Ionization Potentials for Representative PAHs (Values are approximate and depend on the computational method and basis set used)

| Compound Class | Typical HOMO-LUMO Gap (eV) | Typical Ionization Potential (eV) | Computational Method Example |

| Pyrene (B120774) | 3.8 - 4.0 | 7.0 - 7.5 | DFT (B3LYP/6-31G) |

| Benzo[a]pyrene (B130552) | 3.5 - 3.7 | 6.8 - 7.2 | DFT (B3LYP/6-31G) |

| Methylbenzopyrenes | 3.4 - 3.8 | 6.7 - 7.3 | DFT (B3LYP/6-311G(d,p)) |

Molecular Orbital (MO) analysis, including the visualization of electron density distribution, electrostatic potential (ESP) maps, and charge distributions (e.g., Mulliken charges), provides crucial insights into the regions of a molecule that are electron-rich or electron-deficient. These analyses help predict sites of electrophilic or nucleophilic attack and understand intermolecular interactions.

Electrostatic Potential (ESP) Surfaces: ESP maps illustrate the distribution of electron density around the molecule, with regions of high electron density typically shown in red (nucleophilic sites) and regions of low electron density in blue (electrophilic sites) ijcce.ac.irresearchgate.net. For methylbenzopyrenes, these maps would reveal the influence of the methyl group on the electron distribution of the benzopyrene core, potentially highlighting specific carbon atoms as more susceptible to electrophilic substitution.

Charge Distribution: Mulliken population analysis quantifies the electron density on individual atoms. This helps identify polar bonds and the partial charges on atoms, which are critical for understanding intermolecular forces and reactivity ijcce.ac.irresearchgate.net. The methyl group, being electron-donating, can slightly increase electron density in its vicinity on the benzopyrene ring system.

Molecular Dynamics Simulations for Methylbenzopyrene Interactions with Biological Macromolecules

Molecular Dynamics (MD) simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions with larger biological systems, such as proteins and cell membranes, over time. These simulations provide insights into binding affinities, conformational changes, and transport processes.

Ligand-receptor docking simulations are used to predict the binding mode and affinity of small molecules (ligands) to target macromolecules (receptors), such as enzymes or DNA. For methylbenzopyrenes, docking studies could investigate their interactions with various biological targets involved in their metabolic activation or toxicological pathways frontiersin.orgarxiv.orgresearchgate.net.

Key aspects investigated in such simulations include:

Binding Pose: The orientation and position of the this compound within the receptor's binding site.

Binding Affinity: Quantified by parameters like binding energy or docking scores, which estimate the strength of the interaction.

Interaction Types: Identification of crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the this compound and the receptor's amino acid residues.

While specific docking studies on methylbenzopyrenes are not extensively detailed in the retrieved literature, the methodologies are well-established for PAHs and related compounds, allowing for the prediction of binding modes to biological macromolecules frontiersin.orgarxiv.orgresearchgate.net.

Understanding how methylbenzopyrenes cross biological membranes is vital for predicting their bioavailability and cellular uptake. MD simulations, often combined with models like the Inhomogeneous Solubility-Diffusion Model (ISDM), are employed to study these processes ulisboa.ptrsc.orgchemrxiv.orgucsd.edu.

These simulations can determine:

Permeability Coefficients (Pm): These values quantify the rate at which a molecule can cross a lipid bilayer. They are often derived from the potential of mean force (PMF) profiles along the transmembrane axis and position-dependent diffusion coefficients ucsd.edu.

Diffusion Coefficients: The rate at which the molecule moves within the membrane environment.

Interaction with Lipids: How the this compound interacts with the lipid bilayer components, influencing its partitioning and mobility.

Studies on various small molecules and PAHs have demonstrated the utility of MD in predicting membrane permeability, with accuracy often within 1.5 log units of experimental values ulisboa.ptchemrxiv.orgucsd.edu. The lipophilic nature of methylbenzopyrenes suggests they would readily partition into and permeate through lipid membranes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Methylbenzopyrenes (Non-Biological Activity Focused)

QSAR and QSPR models establish mathematical relationships between the chemical structure of a molecule and its properties or activities. For methylbenzopyrenes, these models are used to predict physicochemical properties relevant to their environmental fate, such as solubility, partitioning coefficients (log Kow), and adsorption behavior, as well as non-biological activities.

Commonly used descriptors in QSPR/QSAR studies for PAHs include:

Topological Indices: These are numerical descriptors derived from the molecular graph, such as connectivity indices, Wiener index, and Zagreb indices, which capture structural information biochempress.comscispace.combiointerfaceresearch.com.

Quantum-Chemical Descriptors: Derived from quantum chemical calculations, these include HOMO-LUMO gaps, partial charges, dipole moments, and molecular surface areas nih.govijcce.ac.ir.

Physicochemical Descriptors: Properties like molecular weight, log P, and vapor pressure.

Table 6.3: Common Descriptors Used in QSPR/QSAR for PAHs

| Descriptor Type | Examples | Properties Predicted |

| Topological | Wiener Index, Zagreb Indices, Connectivity Indices, Degcity Indices | Boiling point, melting point, solubility, log P, adsorption coefficients |

| Quantum-Chemical | HOMO-LUMO Gap, Dipole Moment, Partial Charges, Molecular Surface Area | Reactivity, spectral properties, electronic properties, binding affinities |

| Physicochemical | Molecular Weight, Log P, Vapor Pressure | Partitioning behavior, environmental fate, bioavailability |

QSAR studies have successfully correlated structural features of methylated PAHs with their carcinogenic activity biochempress.com, demonstrating the predictive power of these approaches. QSPR models can similarly predict physical properties relevant to environmental partitioning and transport.

Cheminformatics Approaches for this compound Analogue Discovery and Characterization

Cheminformatics offers a powerful suite of computational tools for the discovery and characterization of chemical compounds, including methylbenzopyrenes. These methods leverage the inherent relationships between molecular structure and properties to predict behavior, identify novel analogues, and gain deeper insights into chemical systems. For methylbenzopyrenes, which are polycyclic aromatic hydrocarbons (PAHs) with methyl substituents, cheminformatics approaches are particularly valuable for understanding their diverse properties, potential biological interactions, and environmental fate.

Analogue Discovery through Cheminformatics

The discovery of novel this compound analogues with specific desired properties can be significantly accelerated using cheminformatics techniques. These methods aim to explore chemical space efficiently, identifying compounds that share structural similarities or predicted functional characteristics with known methylbenzopyrenes.

Virtual Screening: This involves computationally screening large libraries of chemical compounds to identify potential hits that match predefined criteria. For methylbenzopyrenes, virtual screening can be employed to find molecules with similar three-dimensional structures, electronic properties, or predicted binding affinities to specific biological targets, thereby discovering analogues with potentially related activities nih.gov.

Similarity Searching: Based on molecular descriptors or fingerprints, similarity searching allows for the identification of compounds structurally related to a known this compound. This approach helps in finding analogues that are likely to share similar physicochemical or biological properties nih.gov.

De Novo Design and Library Generation: Cheminformatics can also be used to design entirely new molecules (de novo design) or to generate focused libraries of potential analogues. By defining desired structural motifs or property profiles, computational algorithms can assemble novel this compound-like structures that may not exist in existing databases nih.gov.

Characterization Using Cheminformatics Tools

Cheminformatics excels at characterizing chemical compounds by predicting their properties and understanding structure-activity relationships (SAR) or structure-property relationships (SPR). This is crucial for methylbenzopyrenes, where subtle changes in methylation patterns can lead to significant variations in their behavior.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR): QSAR/QSPR models establish mathematical relationships between molecular descriptors and a specific biological activity or physicochemical property. For methylbenzopyrenes, QSAR can be used to predict properties such as mutagenicity, carcinogenicity, environmental persistence, or spectral characteristics based on their structural features umanitoba.caepa.govnih.govnih.govnih.gov. These models are built using statistical or machine learning techniques, correlating a set of molecular descriptors with experimental data.

Molecular Descriptors: These are numerical representations of molecular structures that capture various physicochemical and topological features. For methylbenzopyrenes, a wide array of descriptors can be calculated, including:

Constitutional Descriptors: Number of atoms, molecular weight, count of specific atoms (e.g., carbon, hydrogen, methyl groups) researchgate.nete-bookshelf.de.

Topological Descriptors: Connectivity indices, path counts, which describe the molecular graph and connectivity of atoms nih.govresearchgate.nete-bookshelf.de.

Electronic Descriptors: Charge distributions, molecular orbital energies, reactivity indices, which are critical for understanding chemical reactivity and interactions jstar-research.commit.edu.

Shape Descriptors: Molecular surface area, volume, and shape indices that influence intermolecular interactions mdpi.comresearchgate.net.

Fingerprints: Binary or count-based representations that encode the presence or absence of specific structural fragments or substructures nih.govresearchgate.net.

The selection and analysis of these descriptors are fundamental to building predictive models. For instance, specific molecular descriptors might be identified as key predictors for the toxicity or environmental partitioning of different this compound isomers mdpi.com.

Machine Learning (ML) and Deep Learning (DL): Advanced ML and DL algorithms, such as Support Vector Machines (SVM), Random Forests, and Deep Neural Networks (DNN), are increasingly employed in cheminformatics. These methods can identify complex, non-linear relationships between molecular structures and properties, often outperforming traditional statistical methods. For methylbenzopyrenes, ML/DL can be used to build highly accurate predictive models for various properties, facilitating rapid characterization and analogue discovery nih.govnih.govresearchgate.net.

Research Findings and Data Representation

Research utilizing cheminformatics for methylbenzopyrenes often involves generating large datasets of molecular descriptors for a series of compounds and then applying statistical or machine learning techniques to build predictive models. For example, studies might focus on predicting the mutagenic potential of various this compound isomers.

A typical workflow might involve:

Dataset Generation: Obtaining or synthesizing a set of this compound structures.

Descriptor Calculation: Computing a comprehensive set of molecular descriptors for each compound using software like alvaDesc or ChemoPy researchgate.netresearchgate.net.

Model Development: Employing QSAR or ML techniques to correlate descriptors with experimental data (e.g., mutagenicity assay results). Variable selection methods are often used to identify the most predictive descriptors nih.govnih.govmdpi.com.

Model Validation: Rigorously validating the model's performance using internal and external validation techniques, cross-validation, and applicability domain analysis to ensure its reliability and generalizability nih.govnih.gov.

Example Data Table: Molecular Descriptors for this compound Isomers

To illustrate, consider a hypothetical dataset for a few this compound isomers, where key descriptors are calculated. These descriptors can then be used in QSAR models.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Number of Methyl Groups | Topological Index (e.g., Wiener Index) | Presence of Methyl Group at Position X |

| 1-Methylbenzo[a]pyrene | C₂₁H₁₆ | 256.35 | 5.8 | 1 | 1250 | Yes |

| 7-Methylbenzo[a]pyrene (B1205412) | C₂₁H₁₆ | 256.35 | 5.9 | 1 | 1265 | Yes |

| 12-Methylbenzo[a]pyrene | C₂₁H₁₆ | 256.35 | 5.7 | 1 | 1240 | Yes |

| 3,4-Dimethylbenzo[a]pyrene | C₂₂H₁₈ | 270.38 | 6.2 | 2 | 1350 | Yes (at 3 & 4) |

Note: The specific values for descriptors like LogP and Wiener Index are illustrative and would be derived from computational calculations.

Example Research Finding Summary: QSAR Model for this compound Mutagenicity

A study might report the development of a QSAR model to predict the mutagenicity of methylbenzopyrenes. The model could identify specific descriptors, such as the number of methyl groups, the position of these groups, and certain topological indices, as significant predictors of mutagenic potential. For instance, a model might find that the presence of a methyl group at a specific ring position (e.g., position 7 in benzo[a]pyrene) significantly increases mutagenicity, while another position might have a neutral or even inhibitory effect. The model's performance could be quantified by metrics like R² (coefficient of determination) and RMSE (root-mean-square error), indicating how well the predicted values match experimental data. For example, a model might achieve an R² of 0.85 and an RMSE of 0.2 on an external validation set, demonstrating good predictive power epa.govnih.gov.

Future Directions and Emerging Research Avenues for Methylbenzopyrenes

Advancements in High-Throughput Screening Methodologies for Methylbenzopyrene Detection

The field is witnessing significant advancements in high-throughput screening (HTS) methodologies, enabling the rapid analysis of a large number of samples or compounds. These developments are crucial for efficiently identifying and quantifying methylbenzopyrenes in various matrices, such as environmental samples or biological fluids. Modern HTS techniques leverage miniaturization, automation, and novel detection platforms to increase throughput and reduce assay volumes, with the capacity to screen hundreds of thousands of samples daily nih.govtechnologynetworks.com. For instance, techniques like high-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) have been validated for quantifying specific PAHs like benzo[a]pyrene (B130552) in complex matrices like tobacco rsc.org. The integration of robotics and advanced liquid-handling devices further streamlines these processes technologynetworks.com. Furthermore, the development of automated screening in environmental arrays allows for the analysis of quantitative phenotypic profiles, which can be adapted for detecting specific chemical effects nih.gov. These advancements are critical for environmental monitoring and risk assessment, where rapid and sensitive detection of contaminants like methylbenzopyrenes is paramount jfda-online.comepa.gov.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research (Non-Clinical)

The application of omics technologies, such as metabolomics and proteomics, offers a deeper understanding of the non-clinical effects and metabolic fate of methylbenzopyrenes. Metabolomics can reveal the complex biochemical pathways affected by this compound exposure by analyzing the full spectrum of small molecules within a biological system. Proteomics, on the other hand, can identify changes in protein expression and function, providing insights into the cellular responses and mechanisms of action. Integrating these approaches allows researchers to build a comprehensive picture of how methylbenzopyrenes interact with biological systems at a molecular level, even outside of direct clinical studies. This can include understanding biotransformation pathways, cellular stress responses, and the identification of biomarkers indicative of exposure or effect researchgate.net. Research in this area is moving towards analyzing the "volatilome" and understanding cellular responses to various chemical exposures, which can be extrapolated to understand this compound interactions mdpi.com.

Development of Novel Biosensors and Chemo-sensors for this compound Detection

A significant area of future development lies in the creation of novel biosensors and chemo-sensors specifically designed for the sensitive and selective detection of methylbenzopyrenes. These sensors offer the potential for rapid, on-site monitoring and real-time analysis, overcoming limitations of traditional laboratory-based methods. Research is exploring various platforms, including electrochemical sensors, fluorescence-based sensors, and those utilizing nanomaterials, to achieve higher sensitivity and specificity for target analytes like PAHs jfda-online.com. The development of such devices is crucial for environmental surveillance, food safety, and occupational health monitoring, where immediate detection of contaminants is often required. These technologies aim to provide portable and cost-effective solutions for this compound detection in diverse environmental matrices.

Interdisciplinary Research Collaborations for Comprehensive this compound Understanding

Achieving a comprehensive understanding of methylbenzopyrenes necessitates robust interdisciplinary research collaborations. Integrating expertise from fields such as environmental chemistry, toxicology, analytical chemistry, molecular biology, and environmental science is essential. These collaborations facilitate the development of holistic approaches to this compound research, from understanding their environmental sources and transport to elucidating their molecular mechanisms of action and developing effective mitigation strategies. For example, collaborations can bridge the gap between analytical method development and toxicological studies, ensuring that the compounds detected are relevant to biological impact. Such partnerships are vital for advancing risk assessment methodologies and informing public health policies related to exposure to these compounds epa.gov.

Methodological Innovations in In Vitro and Ex Vivo this compound Studies

Methodological innovations in in vitro and ex vivo studies are paving the way for more accurate and predictive models of this compound interactions. In vitro research is moving beyond simple cell cultures to more complex, three-dimensional models that better mimic human tissues and organs, such as "organ-on-a-chip" technologies. These advanced models allow for the study of this compound metabolism, cellular uptake, and the induction of specific biological responses under more physiologically relevant conditions. Similarly, ex vivo studies, which utilize tissue samples from living organisms, are being refined to investigate the effects of methylbenzopyrenes on specific cellular components or tissue functions. These methodological advancements are crucial for reducing reliance on animal models and for gaining a more detailed understanding of the early stages of this compound-induced biological effects. For example, studies using mouse trophoblast stem cells have shown promise in high-throughput screens for predicting toxicant exposures, including benzo[a]pyrene, that force differentiation nih.gov.

Q & A

Q. How to document this compound synthesis for regulatory compliance?

- Methodological Answer : Provide step-by-step synthetic routes, including reaction conditions (temperature, catalysts), yields, and purification methods (e.g., column chromatography). Characterize intermediates and final products with NMR, HRMS, and elemental analysis. Adhere to REACH or EPA guidelines for hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.